6-(4-Ethylphenoxy)hexan-1-ol
Description
6-(4-Ethylphenoxy)hexan-1-ol is a phenolic ether derivative with a hexanol backbone substituted at the 6-position by a 4-ethylphenoxy group. Its molecular formula is C₁₄H₂₂O₂, and it is structurally characterized by a hydrophobic alkyl chain and an aromatic ether moiety. This compound is primarily used in research settings for synthesizing functionalized materials or bioactive molecules. Limited commercial availability is noted, as it is listed as "discontinued" by suppliers like CymitQuimica .
Properties
IUPAC Name |
6-(4-ethylphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-13-7-9-14(10-8-13)16-12-6-4-3-5-11-15/h7-10,15H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDJCKVHUWMMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-(4-Ethylphenoxy)hexan-1-ol with analogous compounds in terms of structural features, physicochemical properties, and biological/toxicological profiles.
Structural and Functional Insights
- Aromatic vs. NBDHEX incorporates a nitrobenzoxadiazole group, enabling fluorescence and enzyme inhibition, unlike the inert 4-ethylphenoxy group .
- Chain Length and Bioactivity: 6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol has a longer alkyl chain (C26), improving thermal stability for material science applications .
Toxicological Profiles
- Hexan-1-ol exhibits acute toxicity (oral LD₅₀: 720 mg/kg in rats) and skin/eye irritation but lacks genotoxicity or carcinogenicity .
- 6-Mercaptohexan-1-ol shows higher aquatic toxicity (LC₅₀: 97.7 mg/L in fish) due to thiol reactivity .
- This compound is presumed safer than thiol derivatives but lacks explicit toxicological data .
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